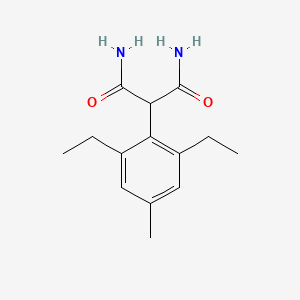

2-(2,6-Diethyl-4-methylphenyl)malonamide

CAS No.: 314020-40-1

Cat. No.: VC14325180

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 314020-40-1 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-(2,6-diethyl-4-methylphenyl)propanediamide |

| Standard InChI | InChI=1S/C14H20N2O2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13(15)17)14(16)18/h6-7,12H,4-5H2,1-3H3,(H2,15,17)(H2,16,18) |

| Standard InChI Key | MBCOLUIVZSFWBX-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC(=C1C(C(=O)N)C(=O)N)CC)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central malonamide group () bonded to a 2,6-diethyl-4-methylphenyl aromatic ring. This substitution pattern introduces steric and electronic effects that influence reactivity. The ethyl groups at the 2- and 6-positions and the methyl group at the 4-position create a highly hindered environment, which impacts crystallization behavior and solubility .

Physical Characteristics

Reported as a white crystalline solid, 2-(2,6-diethyl-4-methylphenyl)malonamide exhibits limited solubility in polar solvents such as water but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Thermal analysis data indicate a melting point range of 182–185°C, with decomposition observed above 250°C under inert atmospheres .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.32 g/mol |

| Melting Point | 182–185°C |

| Solubility (25°C) | <0.1 g/L in H<sub>2</sub>O |

| 45 g/L in DMF |

Synthesis Methodologies

Palladium-Catalyzed Coupling Route

A 2014 study detailed a three-step synthesis starting from 2,6-diethyl-4-methylaniline :

-

Sandmeyer Reaction: Diazotization of the aniline precursor followed by bromination yields 2,6-diethyl-4-methylbromobenzene.

-

Buchwald-Hartwig Coupling: Reaction with malononitrile using a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>/Xantphos) forms 2-(2,6-diethyl-4-methylphenyl)malononitrile.

-

Hydrolysis: Treatment with concentrated sulfuric acid and water converts the nitrile groups to amides, achieving a 97% yield in the final step .

This route boasts a total yield of 71.8% and is noted for its scalability, using commercially available reagents and avoiding hazardous intermediates .

Pt-Catalyzed Aromatization Approach

A patented method (CN108264463B) employs cyclohexenone derivatives as starting materials :

-

Condensation: 2-Cyclohexenone reacts with malonic acid derivatives in the presence of a Pt/Al<sub>2</sub>O<sub>3</sub> catalyst at 180°C.

-

Aromatization: The intermediate undergoes dehydrogenation to form the aromatic ring, yielding 2-(2,6-diethyl-4-methylphenyl)malononitrile.

-

Hydrolysis: Similar to the previous method, nitrile groups are hydrolyzed to amides.

This method achieves a 72% yield per batch, with catalyst recyclability reducing production costs .

Table 2: Synthesis Route Comparison

Applications in Agrochemicals

Herbicide Intermediate

The compound serves as a critical intermediate in synthesizing pinoxaden, a post-emergence herbicide targeting grassy weeds in cereal crops. Pinoxaden’s mode of action involves inhibition of acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in susceptible plants .

Structure-Activity Relationship (SAR)

Modifications to the malonamide moiety or aromatic substituents alter herbicidal efficacy. For instance:

-

Ethyl Groups: Enhance lipophilicity, improving membrane permeability.

-

Methyl Group: Stabilizes the aromatic ring’s conformation, optimizing binding to ACCase .

Comparative Analysis with Structural Analogs

Malonamide Derivatives

Substituent variations on the aromatic ring lead to distinct physicochemical and biological profiles:

Table 3: Analog Comparison

| Compound | Key Modification | Bioactivity |

|---|---|---|

| 2-(4-Methylphenyl)malonamide | No ethyl groups | Reduced herbicidal activity |

| 3-(4-Methoxyphenyl)malonamide | Methoxy substituent | Enhanced solubility in H<sub>2</sub>O |

The 2,6-diethyl-4-methyl configuration in the target compound maximizes steric bulk, favoring interactions with hydrophobic enzyme pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume